molecular formula C5H7F2IO B2616019 4,4-Difluoro-2-(iodomethyl)oxolane CAS No. 2138271-33-5

4,4-Difluoro-2-(iodomethyl)oxolane

Cat. No.: B2616019
CAS No.: 2138271-33-5
M. Wt: 248.011
InChI Key: UACFIUCWRPZTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-(iodomethyl)oxolane is an organic compound with the molecular formula C5H7F2IO It is a fluorinated oxolane derivative, characterized by the presence of two fluorine atoms and an iodomethyl group attached to the oxolane ring

Scientific Research Applications

4,4-Difluoro-2-(iodomethyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane typically involves the fluorination and iodination of oxolane derivatives. One common method includes the following steps:

    Iodomethylation: The iodomethyl group can be introduced via a halogen exchange reaction, where a suitable precursor (e.g., a bromomethyl or chloromethyl derivative) is treated with sodium iodide (NaI) in an aprotic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-(iodomethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Elimination Reactions: Under basic conditions, the iodomethyl group can be eliminated to form a double bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or other substituted oxolane derivatives.

    Oxidation: Formation of oxolane-2-carboxylic acid or related compounds.

    Reduction: Formation of 4,4-difluoro-2-(hydroxymethyl)oxolane.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodomethyl group can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry for modulating biological activity and improving drug efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-2-(bromomethyl)oxolane
  • 4,4-Difluoro-2-(chloromethyl)oxolane
  • 4,4-Difluoro-2-(hydroxymethyl)oxolane

Uniqueness

4,4-Difluoro-2-(iodomethyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for radiolabeling applications. Compared to its bromomethyl and chloromethyl analogs, the iodomethyl derivative offers enhanced versatility in synthetic transformations and biological studies.

Properties

IUPAC Name

4,4-difluoro-2-(iodomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACFIUCWRPZTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138271-33-5
Record name 4,4-difluoro-2-(iodomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.